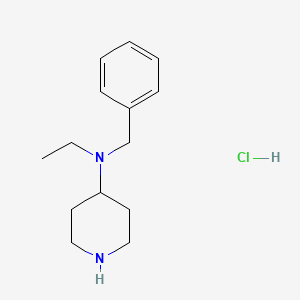![molecular formula C13H19NO2 B1383469 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol CAS No. 1695402-54-0](/img/structure/B1383469.png)
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol
Descripción general
Descripción
“3-[(Benzylamino)methyl]-2-methyloxolan-3-ol” is an organic compound with the molecular formula C13H19NO2 . It contains a benzylamino group and a methyloxolan-3-ol group. The benzylamino group consists of a benzyl group (a benzene ring attached to a CH2 group) linked to an amino group (NH2). The methyloxolan-3-ol group is a type of ether with a hydroxyl (OH) group attached .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C13H19NO2. It contains a benzyl group attached to an amino group, which is further connected to a methyloxolan ring with a hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For instance, the presence of polar functional groups like the amino and hydroxyl groups might confer some degree of polarity to the molecule, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Application Summary : This compound is used in chemical synthesis .
- Methods of Application : The specific methods of application in chemical synthesis would depend on the reaction being performed. Unfortunately, I couldn’t find specific details about the experimental procedures involving this compound .
- Results or Outcomes : The outcomes would also depend on the specific reactions being performed .
-
Antioxidant and Antibacterial Activities
- Application Summary : Benzamide compounds, which include “3-[(Benzylamino)methyl]-2-methyloxolan-3-ol”, have been studied for their antioxidant and antibacterial activities .
- Methods of Application : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
-
Chemical Research
-
Biological Analysis and Therapy
- Application Summary : Metal- and metal oxide-based nanozymes, which may include “3-[(Benzylamino)methyl]-2-methyloxolan-3-ol”, have been studied for their applications in biological analysis, relieving inflammation, antibacterial, and cancer therapy .
- Methods of Application : These compounds were synthesized and used in various biological experiments .
- Results or Outcomes : The outcomes would depend on the specific experiments being conducted .
Propiedades
IUPAC Name |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-13(15,7-8-16-11)10-14-9-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZFCODDXKJJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)
![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)
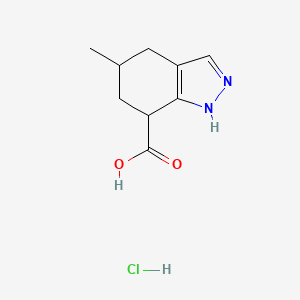
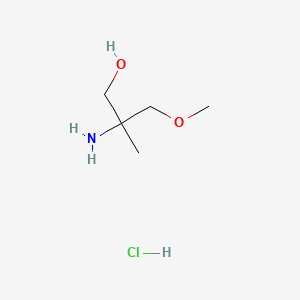
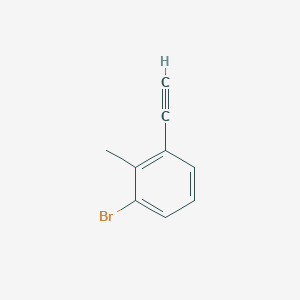
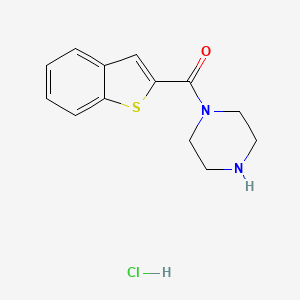
![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)
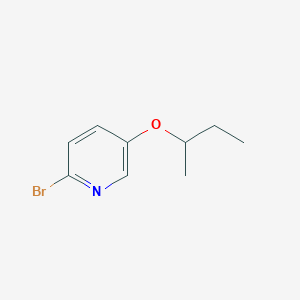
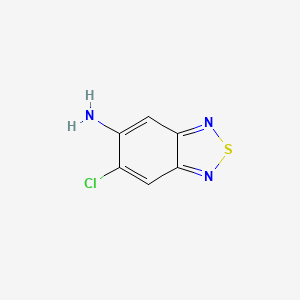
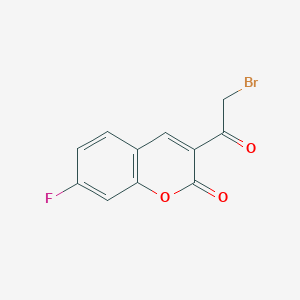
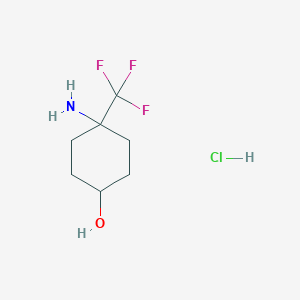
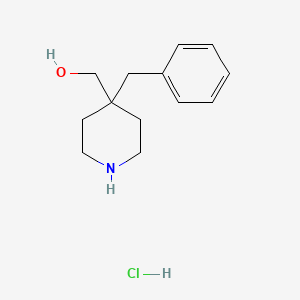
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
